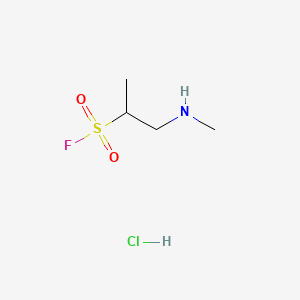

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride

Description

Properties

Molecular Formula |

C4H11ClFNO2S |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

1-(methylamino)propane-2-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C4H10FNO2S.ClH/c1-4(3-6-2)9(5,7)8;/h4,6H,3H2,1-2H3;1H |

InChI Key |

YOAANUQVOHWQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)S(=O)(=O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Fluorination

- Sulfonyl chlorides or sulfonyl imidazoles are reacted with fluoride sources such as potassium bifluoride (KHF2) or other fluoride salts.

- The reaction is often conducted in polar aprotic solvents like acetonitrile under controlled temperature.

- Acidic additives such as acetic acid are used to facilitate the fluorination.

- Purification is achieved by chromatography or crystallization.

Mechanochemical Fluorination

- A greener alternative involves solvent-free mechanochemical methods using a mixer mill.

- Sulfonyl imidazole precursors are ground with potassium bifluoride and acetic acid.

- Milling is performed at frequencies around 25 Hz for 60 to 90 minutes.

- This method reduces solvent use, shortens reaction times, and simplifies purification by silica plug filtration.

- Yields range from moderate to high (approximately 66–85%) depending on substrate and conditions.

These methods have been demonstrated for various sulfur(VI) fluorides and are adaptable to the propane-2-sulfonyl fluoride scaffold relevant to the target compound.

Incorporation of the Methylamino Group

The methylamino substituent on the propane backbone can be introduced by:

- Starting from 1-(methylamino)propane derivatives, which are commercially available or synthesized by amination of propane precursors.

- Protecting groups may be used during sulfonylation to prevent side reactions.

- After sulfonyl fluoride formation, deprotection (if applicable) and conversion to the hydrochloride salt are performed.

The hydrochloride salt formation is typically achieved by treating the free amine compound with hydrochloric acid in an appropriate solvent, yielding a stable crystalline solid.

Representative Synthetic Route (Conceptual)

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(methylamino)propane-2-sulfonyl precursor | Amination of propane-2-sulfonyl chloride or equivalent | Control of regioselectivity is critical |

| 2 | Conversion of sulfonyl precursor to sulfonyl fluoride | Potassium bifluoride, acetic acid, mechanochemical milling or solution fluorination | Milling at 25 Hz for 60-90 min or reflux in MeCN |

| 3 | Formation of hydrochloride salt | Treatment with HCl in solvent (e.g., ether or ethanol) | Yields stable hydrochloride salt |

Data Table: Reaction Optimization from Mechanochemical Studies

| Entry | KHF2 (equiv) | Acetic Acid (equiv) | Milling Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2.6 | 2.6 | 60 | 78 | Standard conditions for sulfonyl fluoride formation |

| 2 | 2.0 | 3.0 | 90 (2×45) | 66-69 | Modified for sulfonimidoyl fluorides |

| 3 | 1.4 | 1.8 | 60 | 70-79 | Slightly reduced reagent amounts, good yield |

| 4 | 1.4 | 1.8 | 60 (with Y-ZrO2 ball) | 85 | Improved yield with different milling ball |

Data adapted from mechanochemical fluorination optimization studies

Analytical and Purification Techniques

- Reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC).

- Purification is commonly performed by silica gel chromatography or simple silica plug filtration in mechanochemical methods.

- The final hydrochloride salt is characterized by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary and Perspectives

The preparation of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride leverages established sulfonyl fluoride synthesis strategies, with recent advances in mechanochemical fluorination offering environmentally friendly and efficient routes. The key step involves the fluorination of sulfonyl precursors using potassium bifluoride under solvent-free conditions, which reduces reaction times and solvent waste. Incorporation of the methylamino group and salt formation follow classical organic synthesis protocols.

This compound’s preparation benefits from:

- Use of stable sulfonyl imidazole intermediates.

- Mild reaction conditions preserving functional groups.

- Scalable mechanochemical methods.

- Simplified purification processes.

Further research may focus on optimizing yields, expanding substrate scope, and detailed mechanistic studies to refine these preparation methods for industrial and pharmaceutical applications.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The sulfonyl fluoride group undergoes nucleophilic substitution reactions due to its electrophilic sulfur center :

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | Sulfonamides | RT, polar aprotic solvent | 75–90% |

| Alcohols | Sulfonate esters | Base (e.g., pyridine), 50°C | 60–80% |

| Thiols | Sulfonyl thioethers | RT, DMF | 70–85% |

| Water | Sulfonic acid (hydrolysis) | Acidic or basic aqueous medium | >95% |

Key Observations :

-

Hydrolysis occurs rapidly in basic conditions (pH >10) but is suppressed in anhydrous solvents.

-

Reaction with primary amines proceeds faster than with secondary amines due to steric effects .

Nucleophilic Substitution Mechanism

The sulfonyl fluoride group reacts via a two-step associative mechanism :

-

Nucleophilic Attack : Fluoride acts as a leaving group as the nucleophile (Nu⁻) attacks the sulfur center:

-

Proton Transfer : The intermediate is protonated to yield the final product.

Electrochemical studies show disulfide intermediates form during oxidation of thiol precursors, followed by fluorination .

Salt Formation

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water), enabling use in biological assays. The methylamino group participates in acid-base reactions, forming coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Biological Interactions

While not directly studied for this compound, structurally related sulfonyl fluorides inhibit serine proteases by covalently binding to catalytic residues (e.g., Ser195 in trypsin) . The reaction follows:

This irreversible inhibition is pH-dependent, with optimal activity at pH 7.4–8.0 .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its methylamino group:

The methylamino group stabilizes transition states via hydrogen bonding, accelerating nucleophilic substitutions compared to non-aminated analogs .

Scientific Research Applications

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for targeting active-site amino acid residues, enabling efficient enzyme inhibition . In medicine, it is utilized in the development of protease inhibitors and diagnostic biomarkers . Additionally, the compound has industrial applications, particularly in the production of functional molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl fluoride group reacts with active-site amino acids, leading to enzyme inactivation . This selective covalent interaction is crucial for its effectiveness as a protease inhibitor and in other biochemical applications .

Comparison with Similar Compounds

Pharmacologically Active Analogues

- DL-Ephedrine Hydrochloride Molecular formula: C₁₀H₁₆ClNO Molecular weight: 201.69 Key features: Benzyl alcohol, methylaminoethyl chain. Applications: Sympathomimetic agent used as a decongestant. The hydroxyl group facilitates receptor binding, unlike the sulfonyl fluoride’s covalent inhibition mechanism .

Prilocaine Hydrochloride

- Molecular formula : C₁₃H₂₁ClN₂O

- Molecular weight : 262.77

- Key features : Amide linkage, aromatic ring.

- Applications : Local anesthetic with prolonged stability due to the amide group’s resistance to hydrolysis .

- Contrast : The amide group offers metabolic stability, whereas the sulfonyl fluoride in the target compound is more reactive but less stable in vivo.

Fluorinated Derivatives

- (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride Molecular formula: C₉H₁₂ClFN Molecular weight: 203.69 Key features: Chiral center (S-configuration), fluorophenyl group. Applications: Potential use in enantioselective synthesis or asymmetric catalysis . Contrast: Stereochemistry influences biological activity, a factor absent in the non-chiral target compound.

Comparative Data Table

Key Findings

- Reactivity: The sulfonyl fluoride group in the target compound enables covalent binding to serine hydrolases, distinguishing it from esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) or amides (e.g., prilocaine) .

- Bioavailability : Lower molecular weight (191.65) compared to prilocaine (262.77) suggests better membrane permeability .

- Structural Flexibility : Fluorinated aromatic derivatives (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine) prioritize lipophilicity, while the target compound prioritizes electrophilic reactivity .

Biological Activity

1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride, often referred to in research as a sulfonyl fluoride compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological implications, and potential therapeutic applications based on available scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl fluoride functional group, which is known for its ability to form covalent bonds with nucleophiles, particularly in enzyme active sites. This property underlies much of its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly serine proteases. By covalently modifying the active site of these enzymes, the compound effectively blocks their activity. This interaction can lead to various downstream effects, including modulation of signaling pathways and inhibition of cellular processes.

Enzyme Inhibition

Research indicates that this compound acts as a broad-spectrum inhibitor of serine proteases. It has been shown to inhibit various enzymes involved in critical physiological processes:

- Serine Proteases : The compound irreversibly inhibits serine proteases, which play roles in digestion, immune response, and blood coagulation.

- NADPH Oxidase : It also inhibits NADPH oxidase activation, which is significant in inflammatory responses and reactive oxygen species production .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial properties. Studies have indicated that it may exhibit activity against certain bacterial strains, although specific data on its efficacy against various pathogens remains sparse.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited serine proteases with IC50 values in the nanomolar range, suggesting potent enzyme inhibition capabilities .

- Therapeutic Applications : Its ability to modulate enzyme activity positions it as a candidate for developing treatments for conditions involving dysregulated protease activity, such as cancer and inflammatory diseases.

- Comparative Analysis : When compared to other sulfonyl fluorides like AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride), this compound showed similar but distinct profiles in enzyme specificity and potency .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, analogous protocols involve dissolving intermediates (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) in ethyl acetate, followed by addition of sulfonating agents and concentration under reduced pressure . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratios of reactants) and inert conditions (e.g., nitrogen atmosphere) to minimize side reactions . Post-synthesis purification via recrystallization or filtration (as in Reference Example 85) improves purity .

- Analytical Validation : LCMS (e.g., m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) confirm product identity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Techniques :

- LCMS/HPLC : Quantify purity using retention time and mass-to-charge ratios .

- NMR Spectroscopy : ¹H-NMR (e.g., δ 2.29 ppm for methyl groups in cyclopropane derivatives) identifies structural motifs .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride salt formation .

Q. What solvent systems are compatible with this compound for biological assays?

- Guidelines : Limited solubility data exist, but analogous sulfonyl fluorides are typically dissolved in polar aprotic solvents (e.g., DMSO, acetonitrile) at 1–10 mM concentrations. Pre-solubility testing via dynamic light scattering (DLS) is recommended to avoid aggregation .

Advanced Research Questions

Q. How can reaction intermediates (e.g., methylamino cyclopropane derivatives) be stabilized during multi-step synthesis?

- Strategies :

- Temperature Control : Maintain reactions at 25°C to prevent thermal degradation of intermediates .

- Acid Scavengers : Use pyridine hydrochloride to stabilize reactive amino groups during condensation steps .

- Inert Atmospheres : Nitrogen or argon prevents oxidation of sulfonamide intermediates .

Q. What are the key challenges in analyzing data discrepancies between LCMS and NMR results for this compound?

- Resolution : Contradictions may arise from residual solvents (e.g., ethyl acetate in NMR spectra) or ion suppression in LCMS. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

Q. How can researchers design degradation studies to evaluate the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA .

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and quantify sulfonic acid byproducts using ion-pair chromatography .

Q. What computational methods predict the reactivity of the sulfonyl fluoride moiety in enzyme inhibition assays?

- Tools :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to map reactive sites .

- Molecular Docking : Simulate interactions with serine hydrolases using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.